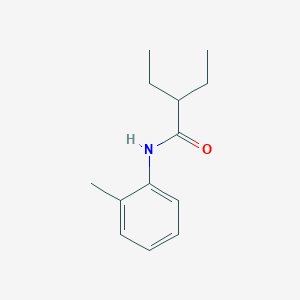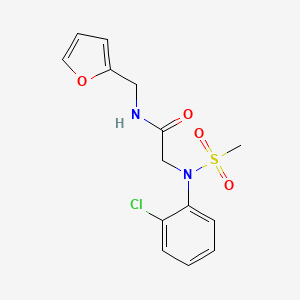![molecular formula C13H10N4O B5793016 4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5793016.png)
4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline is a chemical compound that has been widely studied in scientific research due to its potential as a therapeutic agent. This compound is also known as PPO, and it has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of PPO is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. PPO has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
PPO has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation. It has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases. PPO has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PPO in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under various conditions, which makes it suitable for use in a wide range of experiments. However, one limitation of using PPO is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for research on PPO. One area of interest is its potential as an anti-cancer agent, and further studies are needed to determine its efficacy and safety in humans. Other areas of research include its use in the treatment of neurodegenerative diseases, inflammation, and oxidative stress. Additionally, further studies are needed to determine the optimal dosage and administration of PPO for various therapeutic applications. Overall, the potential of PPO as a therapeutic agent makes it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of PPO involves the reaction of 4-aminophenyl-5-pyridin-4-yl-1,3,4-oxadiazole-2-carboxylate with hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of PPO, which can be further purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
PPO has been extensively studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising areas of research is its use as an anti-cancer agent. PPO has been found to have cytotoxic effects on cancer cells, and it has also been shown to inhibit the growth of tumors in animal models.
Propriétés
IUPAC Name |
4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-8H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSLWUCJPFTYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-4-[4-(dimethylamino)phenyl]-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B5792940.png)

![N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5792954.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5792959.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide](/img/structure/B5792970.png)
![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-5-bromo-2-methoxyphenoxy}-N-1-naphthylacetamide](/img/structure/B5792971.png)




![N'-{[(3-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5793005.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone](/img/structure/B5793020.png)
